5,7-Dibromo-1-chloroisoquinoline
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Overview
Description
5,7-Dibromo-1-chloroisoquinoline: is a heterocyclic compound that belongs to the isoquinoline family It is characterized by the presence of bromine and chlorine atoms at the 5th, 7th, and 1st positions of the isoquinoline ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dibromo-1-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the bromination of isoquinoline at the 5th and 7th positions followed by chlorination at the 1st position. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors and controlled environments to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dibromo-1-chloroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives .
Scientific Research Applications
Chemistry: 5,7-Dibromo-1-chloroisoquinoline is used as a building block in the synthesis of complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug discovery. It serves as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5,7-dibromo-1-chloroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5,8-Dibromo-1-chloroisoquinoline: Similar in structure but with bromine atoms at the 5th and 8th positions.
7-Bromo-1-chloroisoquinoline: Contains a single bromine atom at the 7th position.
Uniqueness: The presence of both bromine and chlorine atoms at strategic positions enhances its versatility in synthetic chemistry and potential biological activity .
Properties
IUPAC Name |
5,7-dibromo-1-chloroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2ClN/c10-5-3-7-6(8(11)4-5)1-2-13-9(7)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMHWWJRIFHIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Br)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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